molecular formula C9H15N3O2 B014429 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 58481-39-3

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B014429
CAS No.: 58481-39-3
M. Wt: 197.23 g/mol
InChI Key: LWFXPSLZADQSSL-UHFFFAOYSA-N
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Description

6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a high-purity (95+%) pyrimidine-2,4-dione derivative offered for research applications. With the CAS Number 58481-39-3 and a molecular weight of 197.23 g/mol, this compound has a melting point of 146-148°C and is characterized by its white solid form . Pyrimidine-2,4-dione derivatives are a class of compounds with significant relevance in medicinal chemistry and drug discovery. These scaffolds are recognized as key building blocks in the development of novel therapeutic agents . The structural features of this compound—including its pyrimidine-dione core and specific isobutyl and methyl substituents—make it a valuable precursor for further chemical exploration. Researchers are investigating similar compounds for their potential as dual inhibitors of specific enzymes, such as BRD4 and PLK1, which are important targets in oncology research . Applications: • Suitable for use as a key synthetic intermediate in organic synthesis. • A building block for the development of novel molecules in pharmaceutical research. • For use in in vitro biological screening and assay development. Safety Information: This product is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed . Handling and Storage: Store sealed in a dry environment at 2-8°C, and keep in a dark place . This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFXPSLZADQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290714
Record name TCMDC-123470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58481-39-3
Record name 58481-39-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TCMDC-123470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as isobutylamine, methylamine, and appropriate pyrimidine precursors.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

  • Substituent Effects: N1 Groups: Isobutyl (target) vs. cyclopropyl () or methyl () alters steric bulk and solubility. The isobutyl group in the target compound improves organic-phase solubility compared to smaller substituents. C6 Functionality: Amino groups enable nucleophilic reactions, while aryl-substituted amines () introduce π-π stacking interactions in biological targets.
  • Synthetic Flexibility : The target compound’s isobutyl group facilitates regioselective reactions in multi-step syntheses, as seen in the formation of pyrimido[4,5-d]pyrimidines .

Key Observations:

  • Target Compound’s Role : Primarily a synthetic intermediate rather than a direct therapeutic agent. Its derivatives (e.g., trione 77) may exhibit biological activity but require further functionalization.
  • Contrast with Bioactive Analogues :
    • 3-Hydroxy derivatives () directly inhibit HIV reverse transcriptase due to polar substituents enhancing target binding.
    • Cyclopropyl/ethyl-substituted analogues () target eEF-2K, leveraging hydrophobic interactions for kinase inhibition.

Key Observations:

  • Safety: Amino and methyl groups generally confer low acute toxicity, but handling requires precautions against irritation (e.g., gloves, ventilation).
  • Stability : Isobutyl and cyclopropyl groups may enhance metabolic stability compared to smaller alkyl chains .

Biological Activity

6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's unique structure, featuring specific substitutions, may confer distinct chemical and biological properties that warrant detailed investigation.

  • IUPAC Name : 6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
  • Molecular Formula : C9H15N3O2
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 58481-39-3

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include binding to enzymes or receptors, leading to alterations in cellular processes such as metabolism and proliferation.

Antiproliferative Effects

Research has indicated that compounds related to pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
6-Amino-1-isobutyl-3-methylpyrimidineHeLa<10Antimetabolic and alkylating properties
Related pyrimidine derivativesMCF-70.01CDK inhibition and apoptosis induction
5-(2-chloroethyl)-2,4-dichloropyrimidineNCI-H4604.24DNA alkylation leading to G2/M arrest

The compound has shown promising results in inhibiting the growth of tumor cells at concentrations lower than 10 µM in some studies, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Pyrimidine derivatives often act as enzyme inhibitors. For example, some studies have indicated that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : In a study exploring the antiproliferative effects of various pyrimidine derivatives, 6-amino-1-isobutyl-3-methylpyrimidine was evaluated alongside other structurally related compounds. It demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicative of effective growth inhibition .
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds exert their effects revealed that they could induce DNA damage through alkylation processes. This was particularly noted with compounds that have reactive substituents capable of forming covalent bonds with DNA .

Research Applications

The biological activity of this compound positions it as a valuable candidate for further research in drug development. Its potential applications include:

  • Anticancer Therapeutics : Due to its antiproliferative properties.
  • Enzyme Inhibitors : As a lead compound for developing inhibitors targeting specific kinases involved in cancer progression.

Q & A

Q. Table 1. Key Synthetic Parameters for Alkylation Reactions

Alkylating AgentSolventBaseYield (%)Reference
Ethyl iodideDMFK2CO340–42
Propyl iodideDMFK2CO353
Benzyl chlorideDMFK2CO360–78

Q. Table 2. Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR (CDCl3)δ 4.91 (s, NH2), 3.93 (q, CH2CH3)
LCMS[M+H]+ = 196.2 (C8H14N3O2)
X-ray DiffractionN–H⋯O (2.8–3.1 Å), dimeric crystal packing

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